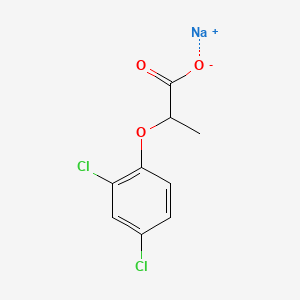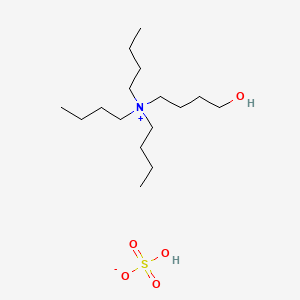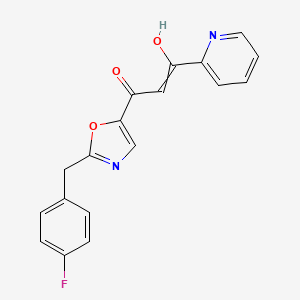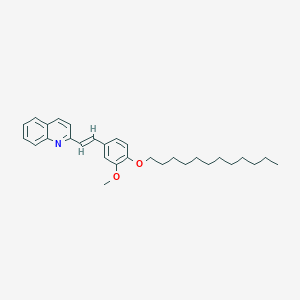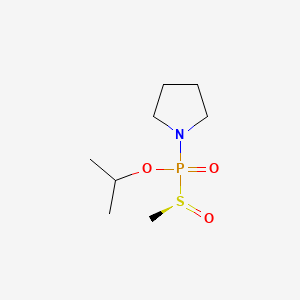
Phosphinic acid, (methylsulfinyl)-1-pyrrolidinyl-, 1-methylethyl ester, (R*,R*)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, (methylsulfinyl)-1-pyrrolidinyl-, 1-methylethyl ester, (R*,R*)- is a complex organic compound with a unique structure that includes a phosphinic acid moiety, a methylsulfinyl group, and a pyrrolidinyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (methylsulfinyl)-1-pyrrolidinyl-, 1-methylethyl ester, (R*,R*)- typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring, followed by the introduction of the phosphinic acid and methylsulfinyl groups. Common reagents used in these reactions include phosphorus trichloride, methylsulfinyl chloride, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as distillation, crystallization, and purification to achieve the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, (methylsulfinyl)-1-pyrrolidinyl-, 1-methylethyl ester, (R*,R*)- can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone.
Reduction: The phosphinic acid moiety can be reduced to a phosphine.
Substitution: The pyrrolidinyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfinyl group yields a sulfone, while reduction of the phosphinic acid moiety produces a phosphine.
Aplicaciones Científicas De Investigación
Phosphinic acid, (methylsulfinyl)-1-pyrrolidinyl-, 1-methylethyl ester, (R*,R*)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of phosphinic acid, (methylsulfinyl)-1-pyrrolidinyl-, 1-methylethyl ester, (R*,R*)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Phosphinic acid derivatives: These compounds share the phosphinic acid moiety and have similar chemical properties.
Methylsulfinyl compounds: These compounds contain the methylsulfinyl group and exhibit similar reactivity.
Pyrrolidinyl compounds: These compounds include the pyrrolidinyl ring and have comparable structural features.
Uniqueness
Phosphinic acid, (methylsulfinyl)-1-pyrrolidinyl-, 1-methylethyl ester, (R*,R*)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
141931-18-2 |
|---|---|
Fórmula molecular |
C8H18NO3PS |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
1-[[(R)-methylsulfinyl]-propan-2-yloxyphosphoryl]pyrrolidine |
InChI |
InChI=1S/C8H18NO3PS/c1-8(2)12-13(10,14(3)11)9-6-4-5-7-9/h8H,4-7H2,1-3H3/t13?,14-/m1/s1 |
Clave InChI |
VOJPTGYHALOHFT-ARLHGKGLSA-N |
SMILES isomérico |
CC(C)OP(=O)(N1CCCC1)[S@@](=O)C |
SMILES canónico |
CC(C)OP(=O)(N1CCCC1)S(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


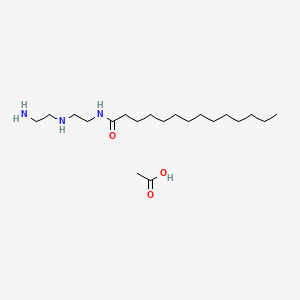
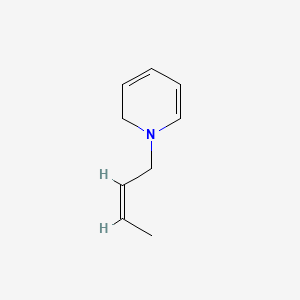
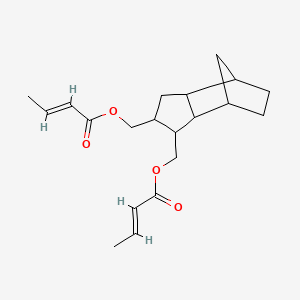
![ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;phosphoric acid](/img/structure/B12670345.png)

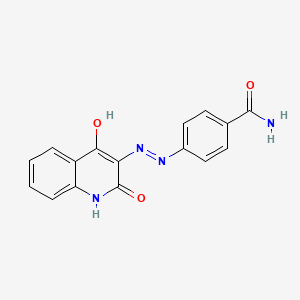
![1-(3,4-Dichlorophenyl)-3-[2-(dimethylamino)phenyl]urea](/img/structure/B12670358.png)
